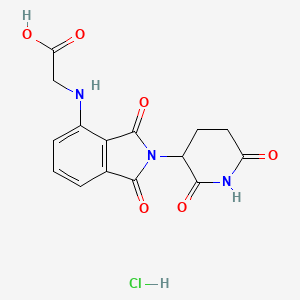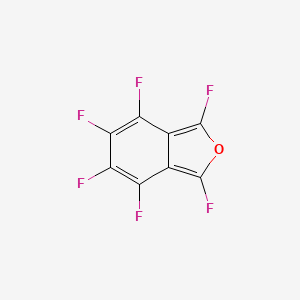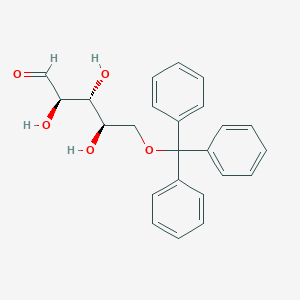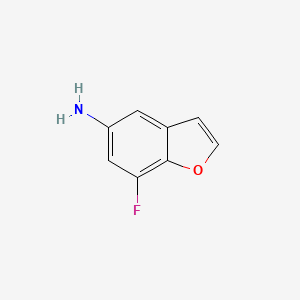![molecular formula C7H11NO3 B12986558 Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12986558.png)
Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name indicates its stereochemistry: the (1S,4S) configuration specifies the chirality of the substituents.
- This compound has potential applications in various fields due to its interesting structure and reactivity.
Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate: is a bicyclic compound with a unique structure. It belongs to the class of , which are characterized by a seven-membered ring containing nitrogen and oxygen atoms.
Preparation Methods
- A notable synthetic route involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes from a broad range of substrates .
- Industrial production methods may vary, but this palladium-catalyzed approach offers a versatile and efficient route.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substrates used.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigating its biological activity, potential as a drug scaffold, or interactions with enzymes.
Medicine: Assessing its pharmacological properties and potential therapeutic applications.
Industry: Developing novel materials or catalysts based on its unique structure.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For drug-like derivatives, it may interact with cellular receptors or enzymes, affecting biological pathways.
- Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Its bridged bicyclic structure sets it apart from other compounds.
Similar Compounds: While I don’t have a specific list, related compounds include other 2-azabicyclo[2.2.1]heptanes and bicyclic carboxylates.
Remember that this compound’s potential lies in its versatility and intriguing structure. Researchers continue to explore its applications and properties in various scientific domains
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-11-7)8-4-7/h5,8H,2-4H2,1H3/t5-,7-/m0/s1 |
InChI Key |
HKDYCDAEOZWGAO-FSPLSTOPSA-N |
Isomeric SMILES |
COC(=O)[C@@]12C[C@@H](CO1)NC2 |
Canonical SMILES |
COC(=O)C12CC(CO1)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12986479.png)
![6,7-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12986484.png)
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12986488.png)

![2-Azabicyclo[3.1.1]heptane](/img/structure/B12986495.png)
![7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12986496.png)





![(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B12986535.png)

